[(4-Fluorophenyl)ethynyl](triphenyl)plumbane
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Overview
Description
(4-Fluorophenyl)ethynylplumbane is an organolead compound characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)ethynylplumbane typically involves the reaction of triphenylplumbane with a 4-fluorophenyl ethynyl derivative. One common method is the use of a Grignard reagent, where 4-fluorophenyl ethynyl magnesium bromide reacts with triphenylplumbane under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of (4-Fluorophenyl)ethynylplumbane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)ethynylplumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(4-Fluorophenyl)ethynylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which (4-Fluorophenyl)ethynylplumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. Pathways involving electron transfer and coordination chemistry are central to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)sulfanyl-triphenylplumbane
- (4-Chlorophenyl)sulfanyl-triphenylplumbane
- (4-Nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
(4-Fluorophenyl)ethynylplumbane is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its sulfanyl and chlorophenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
91258-86-5 |
---|---|
Molecular Formula |
C26H19FPb |
Molecular Weight |
557 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethynyl-triphenylplumbane |
InChI |
InChI=1S/C8H4F.3C6H5.Pb/c1-2-7-3-5-8(9)6-4-7;3*1-2-4-6-5-3-1;/h3-6H;3*1-5H; |
InChI Key |
NLNLWRYBZMGFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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